molecular formula C18H18ClN3O2S B2936593 1-(1-((2-chlorophenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole CAS No. 2097873-53-3

1-(1-((2-chlorophenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole

Cat. No.: B2936593
CAS No.: 2097873-53-3
M. Wt: 375.87
InChI Key: WMKSFUFNOQNCEJ-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core substituted with a methyl group at position 2 and a pyrrolidine ring at position 1. The pyrrolidine is further modified with a 2-chlorophenylsulfonyl group, introducing strong electron-withdrawing and polar characteristics.

Properties

IUPAC Name

1-[1-(2-chlorophenyl)sulfonylpyrrolidin-3-yl]-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S/c1-13-20-16-7-3-4-8-17(16)22(13)14-10-11-21(12-14)25(23,24)18-9-5-2-6-15(18)19/h2-9,14H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKSFUFNOQNCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)S(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-((2-chlorophenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole is a member of a class of sulfonamide derivatives that have garnered attention for their potential biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological effects of this compound, drawing from diverse research studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H17ClN2O2SC_{16}H_{17}ClN_2O_2S, with a molecular weight of approximately 344.77 g/mol. The structure features a benzo[d]imidazole core linked to a pyrrolidine ring through a sulfonyl group, which is substituted with a chlorophenyl moiety.

PropertyValue
Molecular FormulaC16H17ClN2O2S
Molecular Weight344.77 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the pyrrolidine ring via cyclization.
  • Introduction of the sulfonyl group using chlorosulfonic acid.
  • Coupling with the benzo[d]imidazole framework.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 3.12 to 12.5 μg/mL .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Research indicates that it may act on specific targets such as cyclooxygenase (COX) enzymes, which are involved in inflammatory pathways. In vitro studies suggest that similar compounds exhibit IC50 values in the low micromolar range, indicating potent anti-inflammatory activity .

The proposed mechanism of action involves binding to active sites on target enzymes or receptors, leading to inhibition of their activity. This interaction can modulate various signaling pathways, potentially resulting in therapeutic effects against inflammation and infection .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including those structurally related to our compound. The results indicated that these compounds had superior activity compared to traditional antibiotics, making them promising candidates for further development.

Study 2: Anti-inflammatory Properties

In another investigation focusing on anti-inflammatory effects, compounds similar to this compound were tested against COX enzymes. Results showed significant inhibition with IC50 values ranging from 0.02 to 0.04 μM, highlighting their potential as selective COX inhibitors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Pyrrolidine vs. Piperidine-Based Analogs

The compound 1-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole () replaces pyrrolidine with piperidine, a six-membered ring, and substitutes the sulfonyl group with a 3-chloro-2-methylphenyl moiety. The molecular weight (418.0 vs. unspecified for the target) and formula (C21H24ClN3O2S) reflect these structural differences .

Benzimidazole Derivatives with Varied Substituents
  • 2-(1-(3-Oxo-3-phenylpropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide (5cp) : Features a 3-oxo-3-phenylpropyl chain on pyrrolidine (). The ketone group introduces polarity but lacks the sulfonyl group’s electron-withdrawing effects. Molecular weight (363.18) and NMR data suggest distinct electronic environments compared to the target compound .
  • Clotrimazole : An imidazole antifungal with a chlorophenyl-diphenylmethyl group (LogP = 5.38). While structurally distinct, its high lipophilicity contrasts with the target’s sulfonyl group, which may improve aqueous solubility .

Substituent Effects on Bioactivity

Sulfonyl vs. Thiourea Groups

Compounds like 1-{(1-(2-substituted benzyl)-1H-benzo[d]imidazol-2-yl)methyl}-3-arylthioureas () incorporate thioureas for anticonvulsant activity. The target’s sulfonyl group may offer superior metabolic stability compared to thioureas, which are prone to hydrolysis .

Sulfonamide Derivatives

Sulfonamide-linked benzimidazoles () demonstrate anticancer activity via BRAF inhibition. The target’s sulfonyl group could similarly enhance enzyme binding, though direct evidence is lacking .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituent Molecular Weight LogP Notable Properties
Target Compound Benzimidazole-Pyrrolidine 2-Chlorophenylsulfonyl - - Polar sulfonyl group
5cp () Benzimidazole-Pyrrolidine 3-Oxo-3-phenylpropyl 363.18 - Ketone introduces polarity
Clotrimazole () Imidazole Chlorophenyl-diphenylmethyl 344.84 5.38 High lipophilicity
Compound Benzimidazole-Piperidine 3-Chloro-2-methylphenylsulfonyl 418.0 - Increased ring flexibility

Q & A

Q. What are the standard synthetic routes for synthesizing 1-(1-((2-chlorophenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole?

A common approach involves multi-step reactions, such as coupling a pyrrolidine sulfonyl chloride derivative with a substituted benzimidazole precursor. For example, (1-alkyl-1H-benzo[d]imidazole-2-yl)methanol can be oxidized using Dess-Martin periodinane (DMP) in methylene chloride to form aldehyde intermediates, followed by sulfonylation with 2-chlorophenylsulfonyl chloride under basic conditions . Optimization of reaction time, temperature, and stoichiometry is critical to avoid side products.

Q. Which analytical techniques are essential for characterizing this compound?

Standard characterization includes:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and purity.
  • Infrared Spectroscopy (IR) : Identification of functional groups like sulfonyl (S=O, ~1350–1150 cm⁻¹) and benzimidazole rings.
  • Mass Spectrometry (ESI-MS) : Validation of molecular weight and fragmentation patterns .
  • Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition profiles .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL) is widely used for refinement, particularly for handling small-molecule crystallographic data. Data collection requires high-quality crystals, often grown via slow evaporation or diffusion methods .

Q. What in vitro assays are suitable for evaluating its biological activity?

Antimicrobial activity can be tested using broth microdilution assays (e.g., MIC determination against bacterial/fungal strains). Cytotoxicity assays (e.g., MTT on mammalian cell lines) are recommended for preliminary pharmacological screening .

Advanced Research Questions

Q. How can low yields in the sulfonylation step be addressed?

Low yields may arise from steric hindrance or competing side reactions. Strategies include:

  • Using bulky bases (e.g., DBU) to deprotonate intermediates selectively.
  • Employing microwave-assisted synthesis to enhance reaction efficiency.
  • Optimizing solvent polarity (e.g., switching from DCM to THF or DMF) to improve solubility .

Q. How to resolve contradictions in crystallographic refinement (e.g., twinned data or disorder)?

SHELXL’s TWIN and BASF commands can model twinned data. For disordered regions, PART instructions and geometric restraints (e.g., SIMU/DELU) help refine overlapping electron densities. High-resolution data (≤1.0 Å) improves model accuracy .

Q. What computational methods predict structure-activity relationships (SAR) for this compound?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can map interactions with target proteins (e.g., enzymes or receptors). QSAR models using substituent descriptors (Hammett constants, logP) may rationalize activity trends observed in analogues .

Q. How to interpret complex splitting patterns in ¹H NMR spectra?

Advanced techniques like 2D NMR (COSY, NOESY) resolve overlapping signals. For example, coupling between pyrrolidine protons and sulfonyl groups may require variable-temperature NMR to reduce dynamic effects. Computational tools (e.g., ACD/Labs) simulate spectra for comparison .

Q. What strategies improve thermal stability for formulation studies?

Co-crystallization with stabilizing agents (e.g., carboxylic acids) or encapsulation in cyclodextrins can enhance thermal resistance. TGA-DSC combined data identifies phase transitions and guides excipient selection .

Q. How to validate target engagement in cellular assays?

Techniques include:

  • Cellular Thermal Shift Assay (CETSA) : Confirms compound binding to intracellular targets.
  • Fluorescence Polarization : Tracks displacement of labeled probes in live cells.
  • Knockdown/Overexpression Models : Genetic validation using siRNA or CRISPR-Cas9 .

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